5-Hydroxy-2-iodotyrosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

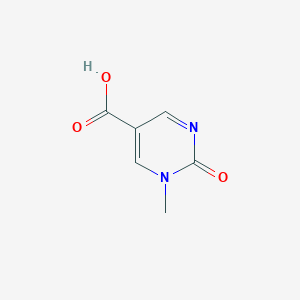

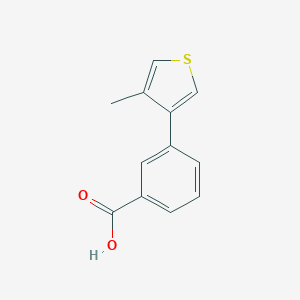

5-Hydroxy-2-iodotyrosine, also known as 5-HTOI, is a naturally occurring amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. This compound is a derivative of tyrosine, an essential amino acid that plays a crucial role in the synthesis of neurotransmitters, hormones, and other biologically active compounds in the human body.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-iodotyrosine is not fully understood, but it is believed to act as a substrate for various enzymes involved in the synthesis of biologically active compounds such as thyroid hormones and catecholamines. Additionally, this compound may also exhibit direct pharmacological effects on various cellular targets, although further research is needed to elucidate these mechanisms fully.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are still being investigated, but preliminary studies suggest that it may play a role in regulating thyroid function and catecholamine synthesis. Additionally, this compound has been shown to exhibit potent anti-inflammatory and anti-tumor properties, although the exact mechanisms underlying these effects are still unclear.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-Hydroxy-2-iodotyrosine in lab experiments is its relative ease of synthesis and availability. Additionally, this compound can serve as a useful precursor for the synthesis of various iodinated tyrosine analogs, which have shown promise as anti-tumor and anti-inflammatory agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity, as high concentrations of iodine can be harmful to cells and tissues.

Future Directions

There are numerous future directions for research on 5-Hydroxy-2-iodotyrosine, including further investigation into its potential as a radiotracer for PET imaging studies and its role in regulating thyroid function and catecholamine synthesis. Additionally, the development of novel iodinated tyrosine analogs based on this compound could lead to the discovery of new anti-tumor and anti-inflammatory agents. Finally, further studies are needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 5-Hydroxy-2-iodotyrosine is a relatively straightforward process that involves the iodination of tyrosine using iodine and a suitable oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is typically carried out in an aqueous solution at room temperature, and the resulting product is isolated through filtration and purification techniques such as chromatography.

Scientific Research Applications

5-Hydroxy-2-iodotyrosine has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. One of the primary areas of interest is its role as a precursor to the synthesis of iodinated tyrosine analogs, which have been shown to exhibit potent anti-tumor and anti-inflammatory properties. Additionally, this compound has been investigated as a potential radiotracer for use in positron emission tomography (PET) imaging studies, which can provide valuable insights into the molecular mechanisms of various diseases.

properties

CAS RN |

178273-55-7 |

|---|---|

Molecular Formula |

C9H10INO4 |

Molecular Weight |

323.08 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4,5-dihydroxy-2-iodophenyl)propanoic acid |

InChI |

InChI=1S/C9H10INO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1 |

InChI Key |

SNWWQBXRIDJDKS-LURJTMIESA-N |

Isomeric SMILES |

C1=C(C(=CC(=C1O)O)I)C[C@@H](C(=O)O)N |

SMILES |

C1=C(C(=CC(=C1O)O)I)CC(C(=O)O)N |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)I)CC(C(=O)O)N |

Other CAS RN |

178273-55-7 |

synonyms |

5-hydroxy-2-iodotyrosine 5-hydroxy-2-iodotyrosine, 123I-labeled 6-iodo-L-DOPA 6-iodo-L-DOPA, 123I-labeled |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl [2-[(2-methylpropan-2-yl)oxycarbonyloxy]-4-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-5-trimethylstannylphenyl] carbonate](/img/structure/B63929.png)

![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)

![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)

![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)